3-nitrobenzyl 2-thiophenecarboxylate
Description
3-Nitrobenzyl 2-thiophenecarboxylate is an ester derivative of 2-thiophenecarboxylic acid, where the carboxylic acid group is esterified with a 3-nitrobenzyl alcohol moiety. The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a carboxylate ester to a benzyl group substituted with a nitro (-NO₂) group at the meta-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science.
Properties
IUPAC Name |
(3-nitrophenyl)methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-12(11-5-2-6-18-11)17-8-9-3-1-4-10(7-9)13(15)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIPACWTLJLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
- 3-Nitrobenzyl 2-thiophenecarboxylate (hypothetical target compound): Contains a nitro group at the benzyl meta-position, which is strongly electron-withdrawing.
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate ():
Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate ():
- Methyl 2-amino-3-thiophenecarboxylate (): Substitutes the nitrobenzyl group with an amino (-NH₂) group, which is electron-donating.
Molecular Weight and Structural Complexity
| Compound Name (Selected Examples) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 3-Nitrobenzyl 2-thiophenecarboxylate* | C₁₂H₉NO₄S | 263.27 (calc.) | Nitrobenzyl, thiophene ester |
| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate | C₁₉H₁₅NO₄S₂ | 385.46 | Nitrobenzyl, sulfanyl, methylphenyl |
| Methyl 2-amino-3-thiophenecarboxylate | C₆H₇NO₂S | 157.19 | Amino, methyl ester |
*Calculated molecular weight based on structural formula.
The addition of bulky substituents (e.g., sulfanyl groups) increases molecular weight and steric hindrance, which may reduce reaction rates in ester hydrolysis or coupling reactions. Conversely, smaller groups like amino or nitro maintain lower molecular weights, favoring solubility and synthetic versatility.
Table 1: Structural and Molecular Comparison of Selected Thiophenecarboxylates
| Compound Name | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|
| 3-Nitrobenzyl 2-thiophenecarboxylate | 263.27 (calc.) | Nitrobenzyl | Organic synthesis, materials |
| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate | 385.46 | Sulfanyl, methylphenyl | Bioactive agents, hydrophobic materials |
| Methyl 2-amino-3-thiophenecarboxylate | 157.19 | Amino, methyl ester | Pharmaceutical intermediates |
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